Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate
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Overview
Description
Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an amino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent mixture of ethanol and dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl acetate: A simpler ester with different chemical properties and applications.
Uniqueness
Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate is unique due to its combination of a cyclohexyl ring, amino group, and ethyl ester group
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H23NO2/c1-4-15-10(14)9-12(13)7-5-11(2,3)6-8-12/h4-9,13H2,1-3H3 |
InChI Key |
HFURNOIAXYCJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)(C)C)N |
Origin of Product |
United States |
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